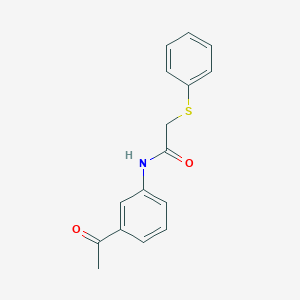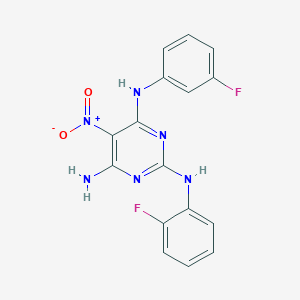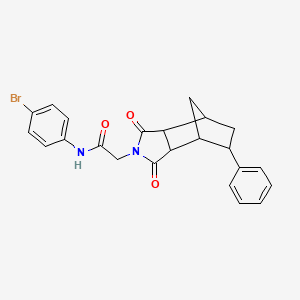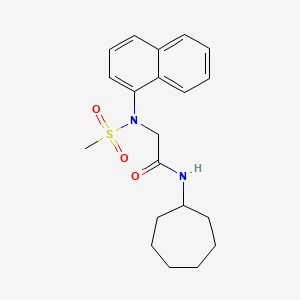![molecular formula C22H18N2O3 B12460096 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B12460096.png)
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, and a phenol group, which is known for its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol typically involves multiple steps. One common method includes the reaction of 5,6-dimethyl-1,3-benzoxazole with 2-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The benzoxazole ring and phenol group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce new functional groups into the benzoxazole ring or phenol group.
科学研究应用
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol involves its interaction with various molecular targets and pathways. The compound’s benzoxazole ring and phenol group allow it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
相似化合物的比较
Similar Compounds
- 5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
- 2,5-bis(6-amine-benzoxazol-2-yl)thiophene
- 5-amino-2-benzooxazol-2-yl-phenol
Uniqueness
Compared to similar compounds, 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol stands out due to its unique combination of a benzoxazole ring and a phenol group
属性
分子式 |
C22H18N2O3 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C22H18N2O3/c1-13-9-18-21(10-14(13)2)27-22(24-18)17-11-16(7-8-20(17)26)23-12-15-5-3-4-6-19(15)25/h3-12,25-26H,1-2H3 |
InChI 键 |
IFUXUIMTMOWHBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=CC=C4O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12460016.png)
![N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12460021.png)

![N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)
![2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B12460053.png)
![2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12460066.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B12460075.png)
![N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide](/img/structure/B12460080.png)


![2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12460101.png)
![4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12460104.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460112.png)
